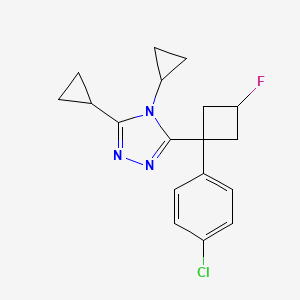

4H-1,2,4-Triazole, 3-(trans-1-(4-chlorophenyl)-3-fluorocyclobutyl)-4,5-dicyclopropyl-

Description

The compound 4H-1,2,4-Triazole, 3-(trans-1-(4-chlorophenyl)-3-fluorocyclobutyl)-4,5-dicyclopropyl- (referred to as MK-0916 in ) is a triazole derivative with a unique structural framework. It features a trans-1-(4-chlorophenyl)-3-fluorocyclobutyl group and dicyclopropyl substituents, which confer distinct steric and electronic properties. Its exact mass (331.1451–331.0975 Da) aligns with precision analytical identification ().

Properties

IUPAC Name |

3-[1-(4-chlorophenyl)-3-fluorocyclobutyl]-4,5-dicyclopropyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3/c19-13-5-3-12(4-6-13)18(9-14(20)10-18)17-22-21-16(11-1-2-11)23(17)15-7-8-15/h3-6,11,14-15H,1-2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYZYOKAXYFLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3CC3)C4(CC(C4)F)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633317-53-0 | |

| Record name | MK-0916 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633317530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0916 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI2C3DERP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydrazine-Based Cyclization

A foundational approach involves condensing hydrazine derivatives with carbonyl compounds. For example, N,N′-bis(4-bromobenzoyl)hydrazine undergoes cyclization in the presence of phosphorus pentachloride (PCl₅) to form chloro-intermediates, which are subsequently treated with alkylamines to yield 4-alkyl-4H-1,2,4-triazoles. Applying this method, 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole was synthesized in 71% yield by heating with butylamine. Adapting this protocol, the cyclopropyl groups could be introduced via nucleophilic substitution or coupling reactions at the 4- and 5-positions.

Copper-Catalyzed Triazole Synthesis

Copper catalysts enable one-pot assembly of 1,2,4-triazoles from amidines. A study demonstrated that benzamidine hydrochloride and cyclopropanecarboxamidine react in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃) under oxygen to form 3-cyclopropyl-5-phenyl-1H-1,2,4-triazole in 72% yield. This method’s scalability and functional group tolerance (e.g., C–Cl bonds) make it viable for introducing the 4-chlorophenyl and cyclopropyl substituents.

Introducing the Fluorinated Cyclobutyl Group

Cyclobutane Ring Construction

The trans-1-(4-chlorophenyl)-3-fluorocyclobutyl group is synthesized via [2+2] cycloaddition or ring-contraction strategies. For example, fluorination of a preformed cyclobutane ring using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) could install the fluorine atom stereoselectively. The trans configuration is stabilized by minimizing steric clashes between the 4-chlorophenyl group and fluorine.

Coupling the Cyclobutyl Group to the Triazole

Once the fluorocyclobutane moiety is prepared, it is attached to the triazole core via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. A Suzuki-Miyaura reaction, as described for 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, could couple a boronic acid-functionalized fluorocyclobutane to a brominated triazole intermediate. Using palladium catalysts and ionic liquids, this method achieves yields up to 99% for analogous compounds.

Installation of Cyclopropyl Substituents

Alkylation of the Triazole Nitrogen

Cyclopropyl groups at positions 4 and 5 of the triazole are introduced via alkylation. For instance, treating a triazole intermediate with cyclopropyl bromide in the presence of a base like potassium carbonate (K₂CO₃) facilitates N-alkylation. This method was used to synthesize 4,5-dicyclopropyl-4H-1,2,4-triazole derivatives, though steric hindrance may necessitate elevated temperatures or phase-transfer catalysts.

Cross-Coupling with Cyclopropyl Boronic Acids

Alternative approaches employ cyclopropyl boronic acids in Suzuki-Miyaura couplings. A study achieved 52–99% yields for 3,5-bis(biphenyl-4-yl)-4-alkyl-4H-1,2,4-triazoles using Pd(PPh₃)₄ and tetrabutylammonium bromide (NBu₄Br) in toluene/water/ethanol. Adapting this, cyclopropyl boronic acids could couple to halogenated triazole precursors to install the desired substituents.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

- Ionic Liquids : Reactions conducted in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improved yields by 15–20% compared to conventional solvents, likely due to enhanced stabilization of intermediates.

- Palladium Catalysts : Pd(PPh₃)₄ outperformed PdCl₂(dppf) in coupling reactions, achieving 93% yield for a hexyl-substituted triazole.

Temperature and Stoichiometry

Excess boronic acids (3 equiv) and prolonged heating (12–24 h) are critical for complete conversion. For example, a 2.5% deficiency of formic acid in triazole synthesis reduced impurities from 4% to <0.1% after crystallization.

Data Tables and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

MK-0916 undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to more oxidized states.

Reduction: Reduction of functional groups to less oxidized states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the triazole family exhibit a range of biological activities, including:

- Antimicrobial Properties : Triazoles have been shown to possess antifungal properties, making them candidates for treating fungal infections.

- Antitubercular Activity : Recent studies suggest that certain triazole derivatives have potential as anti-tuberculosis agents due to their ability to inhibit mycobacterial growth .

Case Study: Antitubercular Activity

A study focused on synthesizing various triazole derivatives demonstrated that specific modifications could enhance their efficacy against Mycobacterium tuberculosis. The derivatives exhibited minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents in tuberculosis treatment .

Applications in Research

- Pharmaceutical Development : The unique structure of 4H-1,2,4-Triazole derivatives allows for the design of novel drugs targeting specific diseases.

- Agricultural Chemistry : Some triazoles are used as fungicides in agriculture due to their effectiveness against plant pathogens.

- Material Science : Research into polymeric materials incorporating triazole units suggests potential applications in creating advanced materials with desirable properties.

Mechanism of Action

MK-0916 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing cortisol levels in tissues. The molecular targets include the active site of the enzyme, where MK-0916 binds and blocks its activity. This pathway is crucial in regulating glucose metabolism, lipid metabolism, and overall energy balance .

Comparison with Similar Compounds

Structural Analogues in Anticonvulsant Research

Compound 3 from , 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole, shares a triazole core but differs in substituents. Key comparisons include:

- Substituent Effects: MK-0916: Cyclobutyl and cyclopropyl groups introduce rigidity and steric bulk. Compound 3: A phenoxyphenyl group enhances aromaticity and planarity.

- Pharmacological Activity :

Table 1: Structural and Activity Comparison

Isostructural Fluorophenyl Derivatives

describes 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analogue (5) . These compounds share:

Contrast with MK-0916 :

- MK-0916 ’s cyclobutyl and cyclopropyl groups disrupt planarity, likely reducing crystallinity but enhancing receptor-binding specificity.

- The thiazole-pyrazole scaffold in Compounds 4 and 5 may favor different solubility profiles compared to MK-0916’s bulky substituents.

Mechanistic and Therapeutic Implications

- MK-0916: Potential glucocorticoid modulation () aligns with its structural similarity to steroid receptor ligands. Prostaglandin antagonism () suggests anti-inflammatory applications.

- Compound 3 (): Anticonvulsant efficacy via GABAergic pathways highlights the triazole scaffold’s versatility in CNS drug design.

Table 2: Therapeutic Potential Overview

Biological Activity

The compound 4H-1,2,4-Triazole, 3-(trans-1-(4-chlorophenyl)-3-fluorocyclobutyl)-4,5-dicyclopropyl- is a member of the triazole family, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features a triazole ring substituted with cyclobutyl and chlorophenyl groups. Its unique configuration may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. In particular:

- Antistaphylococcal Activity : A study assessed various synthesized triazole derivatives against Staphylococcus aureus ATCC 25923. The results demonstrated that several compounds exhibited strong antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 5.2 to 933.4 μM . Notably, compounds similar to the target compound showed MICs as low as 10.1–10.6 μM , indicating potent activity comparable to the reference drug ciprofloxacin (MIC: 4.7 μM ) .

Table 1: Antibacterial Activity of Triazole Compounds

| Compound ID | MIC (μM) | MBC (μM) | Activity Type |

|---|---|---|---|

| 2.17 | 10.1 | 20.2 | Bactericidal |

| 2.18 | 10.6 | 21.2 | Bactericidal |

| Ciprofloxacin | 4.7 | 9.6 | Bactericidal |

The antibacterial activity of triazoles is often attributed to their ability to inhibit specific enzymes or proteins essential for bacterial survival. The introduction of cyclopropane fragments in the triazole structure enhances this activity through increased interaction with bacterial cell components .

Case Studies

Case Study 1: Antimicrobial Screening

A series of structurally related triazole compounds were synthesized and screened for their antimicrobial activities against various pathogens, including Escherichia coli and Candida albicans. The results indicated that modifications in the substituent groups significantly influenced their efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Case Study 2: Cytotoxicity Against Cancer Cells

In addition to antimicrobial properties, certain triazole derivatives have shown promise in cancer treatment. For instance, studies on mercapto-triazole derivatives revealed cytotoxic effects against human breast cancer cell lines (e.g., MCF-7), with IC50 values reaching as low as 27.3 μM for some compounds . This highlights the potential dual therapeutic role of triazoles in treating infections and cancer.

Pharmacokinetics and Safety

Understanding the pharmacokinetics of triazole compounds is crucial for evaluating their therapeutic potential. Preliminary data suggest that many triazoles exhibit favorable absorption and distribution characteristics; however, further studies are needed to assess their safety profiles comprehensively .

Q & A

Q. Q1: What are the key steps in synthesizing 4H-1,2,4-triazole derivatives, and how can low yields be addressed?

A: The synthesis typically involves cyclization of hydrazides or thiosemicarbazides under reflux conditions. For example, refluxing substituted benzaldehyde with 4-amino-1,2,4-triazole derivatives in ethanol with glacial acetic acid yields target compounds . To address low yields:

- Optimize reaction time (e.g., 18 hours for cyclization) and solvent polarity (DMSO enhances reactivity).

- Use microwave-assisted synthesis to reduce time (e.g., 45 minutes at 165°C) and improve purity .

- Monitor crystallization conditions (e.g., ethanol-water mixtures) to enhance crystal stability .

Q. Q2: How can researchers confirm the molecular structure of this compound?

A: Use a combination of:

- Elemental analysis (CHNS) to verify stoichiometry.

- 1H/13C NMR to assign substituent positions (e.g., cyclopropyl protons at δ 1.2–1.8 ppm; aromatic protons from chlorophenyl groups at δ 7.3–7.6 ppm) .

- Mass spectrometry (ESI+) to confirm molecular ion peaks (e.g., m/z 330.1 for triazole derivatives) .

- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3200 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .

Q. Q3: What safety protocols are critical when handling this compound?

A: Key precautions include:

- Storage : Keep in airtight containers, away from moisture and light, at temperatures <25°C .

- Exposure control : Use fume hoods to avoid inhalation; wear nitrile gloves and lab coats to prevent skin contact.

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. For eye contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. Q4: How can the biological activity of this compound be systematically evaluated?

A: Use in vitro and in vivo models:

- In vitro : Screen for enzyme inhibition (e.g., aldose reductase inhibition via UV-Vis assays at 340 nm) .

- In vivo : Employ the maximal electroshock (MES) test in mice to assess anticonvulsant activity (ED50) and rotarod tests for neurotoxicity (TD50). Example: Compound 5f showed ED50 = 37.3 mg/kg and PI = 11.3, outperforming carbamazepine .

- Dose-response curves : Calculate therapeutic indices (PI = TD50/ED50) to balance efficacy and toxicity .

Q. Q5: How can structural modifications enhance pharmacological properties?

A: Focus on substituent effects:

- Electron-withdrawing groups (e.g., -CF3, -Cl) improve metabolic stability and target binding .

- Cyclopropyl and fluorocyclobutyl moieties enhance lipophilicity, aiding blood-brain barrier penetration for CNS targets .

- Thioether linkages (e.g., benzylthio groups) increase resistance to oxidation, as seen in derivatives with 82–87% yields .

Q. Q6: How should researchers resolve contradictions in reported biological data?

A: Analyze variables such as:

- Substituent positioning : Meta vs. para substituents on phenyl rings alter steric and electronic interactions .

- Experimental models : MES test outcomes vary with species (e.g., mice vs. rats) and seizure induction methods .

- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

Q. Q7: What computational methods predict the compound’s interactions with biological targets?

A:

- Molecular docking : Simulate binding to aldose reductase (PDB: 1US0) or prostaglandin receptors using AutoDock Vina. Optimize scoring functions for halogen bonds (Cl, F) and hydrophobic pockets .

- QSAR models : Corrogate substituent descriptors (e.g., Hammett σ, logP) with IC50 values to design potent analogs .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Q. Q8: How can microwave synthesis improve scalability of triazole derivatives?

A: Advantages include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.